molecular formula C12H19BN2O2 B13980462 1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole

1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole

Cat. No.: B13980462
M. Wt: 234.10 g/mol
InChI Key: DPOXKVXLONNMAD-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole is an organic compound with the molecular formula C10H17BN2O2. This compound is characterized by its white to light yellow crystalline powder appearance and is commonly used in various chemical reactions and research applications .

Preparation Methods

The synthesis of 1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole typically involves the reaction of 1-methylpyrazole with pinacol borane. The reaction is carried out under controlled conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and ethanol . The major products formed from these reactions depend on the specific reactants and conditions used.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole primarily involves its role as a boronic acid derivative. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole include:

These compounds share similar boronic acid ester groups and are used in similar types of chemical reactions. this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

1-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-15(5)9-10/h6-9H,1-5H3

InChI Key

DPOXKVXLONNMAD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2)C

Origin of Product

United States

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